(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring. Key structural elements include:
- A Z-configuration at the methylene group bridging the pyrido-pyrimidinone and thiazolidinone moieties.
- A 2-(2-hydroxyethoxy)ethylamino substituent at position 2 of the pyrido-pyrimidinone ring.
- A 7-methyl group on the pyrido-pyrimidinone scaffold.
- A 2-thioxo group on the thiazolidinone ring.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-3-22-18(26)14(29-19(22)28)10-13-16(20-6-8-27-9-7-24)21-15-5-4-12(2)11-23(15)17(13)25/h4-5,10-11,20,24H,3,6-9H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJXYWYIAHYMO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.
Biological Activity Overview
Thiazolidin-4-one derivatives have garnered significant attention due to their potential as therapeutic agents. The biological activities associated with these compounds include:
- Anticancer Activity : Thiazolidin-4-one derivatives have shown significant promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : These compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for treating infectious diseases.
- Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a review article noted that these compounds can inhibit various cancer cell lines through mechanisms such as DNA interaction and enzyme inhibition .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values ranging between 10 µM to 30 µM, indicating significant anti-proliferative activity .
- Another compound from the thiazolidinone family was reported to induce apoptosis in lung cancer cells by activating caspase pathways .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. A specific study revealed that several thiazolidinone compounds displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.5 µg/mL to 16 µg/mL .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 16 |
| Compound C | Pseudomonas aeruginosa | 8 |
Enzyme Inhibition
Thiazolidinone derivatives have been explored for their ability to inhibit enzymes such as AChE, which is relevant for Alzheimer's disease treatment. Molecular docking studies indicated strong binding affinities between these compounds and the active site of AChE, with docking scores typically below -8 kcal/mol .
Case Study on AChE Inhibition
A recent study synthesized new thiazolidinone derivatives that showed enhanced AChE inhibitory activity compared to standard drugs like Donepezil. The most potent derivative exhibited a docking score of -10.572 kcal/mol, demonstrating superior binding interactions with critical amino acid residues in the enzyme's active site .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring thiazolidinone structures exhibit significant antimicrobial properties. The thiazolidinone moiety has been linked to activity against various bacterial strains, including resistant forms of Mycobacterium tuberculosis . The incorporation of the pyrimidine derivative enhances this activity by potentially interacting with bacterial DNA or RNA synthesis pathways.
Case Study: Antitubercular Activity
A study demonstrated that derivatives of thiazolidinones showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were tested using the resazurin microplate assay method, revealing effective inhibition at low concentrations .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation. Thiazolidinones have been reported to induce apoptosis in cancer cells via the modulation of signaling pathways such as p53 and NF-kB .
Case Study: Cytotoxicity Testing
In vitro studies have shown that various thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer models. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, thiazolidinones are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition can be particularly useful in developing antibiotics or antitumor agents.
Drug Development Potential
Given its diverse biological activities, (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one presents significant potential for further development into therapeutic agents. Research into its pharmacokinetics and toxicity profiles is essential for assessing its viability as a drug candidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The target compound is compared below with closely related analogs based on substituent variations and core modifications.
Table 1: Structural and Molecular Comparison
*Note: The molecular formula for the target compound is inferred to be similar to the analog in Table 1 but with an additional ethylene oxide unit in the substituent.
Key Observations:
Substituent Flexibility: The target compound’s 2-(2-hydroxyethoxy)ethylamino group introduces a longer ethylene oxide chain compared to the 2-hydroxyethyl(methyl)amino group in the analog from . This modification likely enhances water solubility due to increased polarity .
Thiazolidinone Modifications: Both the target compound and the analog in Table 1 retain the 2-thioxo group, which is critical for hydrogen bonding and metal chelation in pharmacological contexts .
Physicochemical Properties
- Solubility : The target compound’s hydroxyethoxy group likely increases hydrophilicity compared to analogs with methyl or phenyl substituents.
- Stability: The Z-configuration at the methylene bridge may confer greater thermodynamic stability than E-isomers, as seen in related thiazolidinones .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
- Reacting a pyrido[1,2-a]pyrimidin-4-one precursor with 2-(2-hydroxyethoxy)ethylamine under reflux in ethanol to form the amino-substituted intermediate.
- Condensation with 3-ethyl-2-thioxothiazolidin-4-one using a dehydrating agent (e.g., acetic anhydride) to form the (Z)-configured methylene bridge .
- Purification via recrystallization from DMF-EtOH (1:1) to isolate the stereoisomer .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the (Z)-configuration of the methylene group (δ ~7.5–8.5 ppm for vinyl protons) and substituent integration .
- IR spectroscopy : Identification of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. What preliminary biological activities have been reported for this compound?
Early studies on structurally analogous thiazolidin-4-ones highlight:
- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging 16–64 µg/mL .
- Antioxidant potential : Evaluated using DPPH radical scavenging assays (IC₅₀ ~50–100 µM) .
- Anticancer screening : Preliminary cytotoxicity against HeLa cells (IC₅₀ ~20–40 µM) via MTT assays .
| Activity | Assay Type | Reported Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion | MIC: 16–64 µg/mL | |
| Antioxidant | DPPH scavenging | IC₅₀: 50–100 µM | |
| Anticancer | MTT (HeLa cells) | IC₅₀: 20–40 µM |
Advanced Research Questions
Q. How can synthetic yield be optimized for the (Z)-isomer?
Key strategies include:
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics and stereoselectivity .
- Catalyst screening : Employing Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve regioselectivity .
- Temperature control : Maintaining reflux conditions (80–100°C) to suppress side reactions (e.g., thiazolidinone ring opening) .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies often arise from substituent effects or assay conditions. Mitigation involves:
- Structural-activity relationship (SAR) analysis : Systematically varying substituents (e.g., replacing the hydroxyethoxy group with methoxy) to isolate contributing moieties .
- Standardized protocols : Repeating assays under controlled conditions (e.g., fixed pH, nutrient media) to minimize variability .
Q. What computational methods support mechanistic studies of its biological targets?
- Molecular docking : Predict binding affinity to bacterial DNA gyrase (target for antimicrobial activity) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antioxidant efficacy .
- MD simulations : Model stability of ligand-enzyme complexes (e.g., thymidylate synthase for anticancer activity) over 100-ns trajectories .
Q. How to address poor aqueous solubility in in vivo studies?
Strategies include:
- Prodrug design : Introducing phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulation in PEGylated liposomes (size ~100 nm) to improve bioavailability .
- Co-solvent systems : Using Cremophor EL or cyclodextrins for preclinical dosing .
Methodological Notes
- Stereochemical purity : Confirm (Z)-configuration via NOESY (nuclear Overhauser effect between methylene protons and pyrido-pyrimidinone ring) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .
- Toxicity profiling : Conduct Ames tests and hepatocyte viability assays to rule out genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
